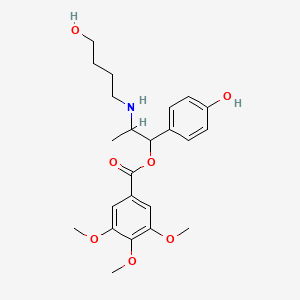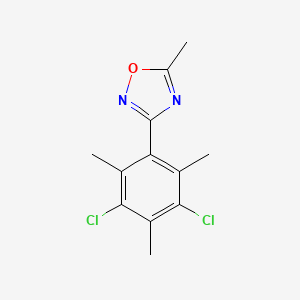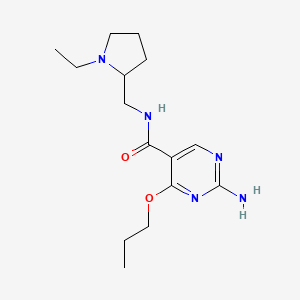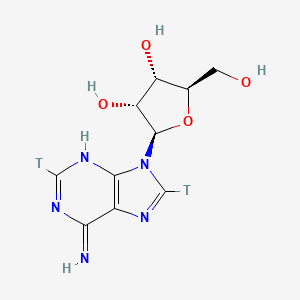![molecular formula C10H13ClN3NaO3S B14471195 Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt CAS No. 67599-10-4](/img/structure/B14471195.png)
Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonic acid group, a triazenyl group, and a chlorinated aromatic ring, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt involves multiple steps. The process typically starts with the chlorination of a methylphenyl compound, followed by the introduction of a triazenyl group through a series of reactions. The final step involves the sulfonation of the intermediate product to form the ethanesulfonic acid derivative, which is then neutralized with sodium hydroxide to obtain the sodium salt form. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt involves its interaction with molecular targets in biological systems. The triazenyl group is known to undergo decomposition, releasing reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt can be compared with other similar compounds, such as:
Acetochlor ESA sodium salt: Both compounds contain a sulfonic acid group and are used in analytical chemistry.
HEPES sodium salt: While HEPES is primarily used as a buffering agent in biological research, it shares the sulfonic acid group with ethanesulfonic acid derivatives.
2-(Trimethylsilyl)ethanesulfonic acid sodium salt: This compound is used in chemical synthesis studies and shares structural similarities with ethanesulfonic acid derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
67599-10-4 |
|---|---|
Fórmula molecular |
C10H13ClN3NaO3S |
Peso molecular |
313.74 g/mol |
Nombre IUPAC |
sodium;2-[[(4-chloro-2-methylphenyl)diazenyl]-methylamino]ethanesulfonate |
InChI |
InChI=1S/C10H14ClN3O3S.Na/c1-8-7-9(11)3-4-10(8)12-13-14(2)5-6-18(15,16)17;/h3-4,7H,5-6H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
AZDNCMZYQPWBFU-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)N=NN(C)CCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)



![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)

